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Compound of Interest

Compound Name: Dihydrooxoepistephamiersine

Cat. No.: B1153930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the hasubanan

alkaloid, Dihydrooxoepistephamiersine. While a comprehensive public repository of its raw

spectroscopic data (NMR, MS, IR) and detailed experimental protocols remains elusive in

readily accessible databases and scientific literature, this document consolidates the

established chemical properties and structural information to aid researchers in the fields of

natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure
Dihydrooxoepistephamiersine is a naturally occurring alkaloid isolated from the plant

Stephania japonica. It belongs to the hasubanan class of alkaloids, which are characterized by

a complex tetracyclic ring system.

Property Value

Chemical Name Dihydrooxoepistephamiersine

Molecular Formula C₂₁H₂₇NO₇

CAS Number 51804-69-4
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Structure:

Due to the limitations in accessing the primary literature, a high-resolution, verifiable chemical

structure diagram is not currently available. Researchers are advised to consult the original

isolation and structure elucidation publication for a definitive structural representation.

Spectroscopic Data Summary
Detailed, tabulated spectroscopic data for Dihydrooxoepistephamiersine is not publicly

available in the searched scientific databases. Typically, the characterization of a novel natural

product like this would involve a suite of spectroscopic techniques to elucidate its complex

structure. The expected data would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR data would provide information on the chemical environment of each proton,

including chemical shifts (δ), coupling constants (J), and multiplicities.

¹³C NMR data would identify the chemical shifts of all carbon atoms in the molecule.

2D NMR experiments (e.g., COSY, HSQC, HMBC) would be crucial for establishing the

connectivity of protons and carbons, ultimately defining the complete chemical structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would provide the exact mass of the

molecule, confirming its elemental composition (C₂₁H₂₇NO₇).

Fragmentation patterns observed in MS/MS experiments would offer valuable clues about

the different structural motifs within the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum would reveal the presence of key functional groups. For

Dihydrooxoepistephamiersine, characteristic absorption bands would be expected for

hydroxyl (-OH), carbonyl (C=O), and amine (N-H or C-N) functionalities, as well as C-H

and C-O bonds.
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Experimental Protocols
The detailed experimental protocols for the acquisition of spectroscopic data for

Dihydrooxoepistephamiersine would be contained within the primary research article

describing its isolation and characterization. These protocols are essential for the replication of

results and for the comparison of data with newly isolated or synthesized samples. The

protocols would typically specify:

NMR: The type of NMR spectrometer used (e.g., Bruker, Jeol), the operating frequency (e.g.,

400 MHz, 600 MHz), the solvent used (e.g., CDCl₃, DMSO-d₆), and the parameters for each

type of experiment (¹H, ¹³C, COSY, etc.).

MS: The type of mass spectrometer (e.g., Q-TOF, Orbitrap), the ionization method (e.g., ESI,

MALDI), and the experimental conditions for acquiring both full scan and fragmentation data.

IR: The type of IR spectrometer (e.g., FTIR) and the sample preparation method (e.g., KBr

pellet, thin film).

Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a novel natural product like

Dihydrooxoepistephamiersine is outlined below. This diagram illustrates the logical

progression from isolation to complete structure elucidation.
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Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Conclusion and Recommendations
While this guide provides the foundational chemical information for

Dihydrooxoepistephamiersine, the absence of detailed public spectroscopic data

underscores the importance of accessing primary scientific literature for in-depth research. It is

recommended that researchers seeking to work with this compound or its analogs locate the

original publication that first reported its discovery. This will be the definitive source for the

quantitative spectroscopic data and experimental protocols necessary for rigorous scientific

investigation and potential drug development applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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